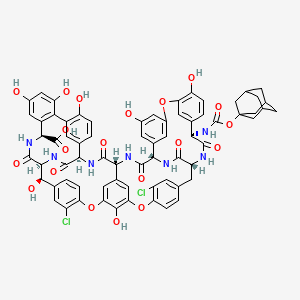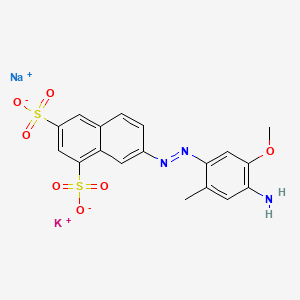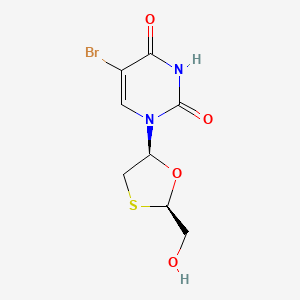
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylethyl group, and a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include dimethylamine, phenylethyl bromide, and succinic anhydride. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate: Lacks the hydrochloride component.
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
86819-18-3 |
|---|---|
Molecular Formula |
C23H30ClNO5 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H29NO5.ClH/c1-24(2)16-20(29-23(27)15-14-22(25)26)17-28-21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18;/h3-11,20H,12-17H2,1-2H3,(H,25,26);1H |
InChI Key |
SZBBUXRSCZMYFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)





![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
